molecular formula C22H20N4O2 B5246261 N-(2-phenyl-2H-benzotriazol-5-yl)-4-propoxybenzamide

N-(2-phenyl-2H-benzotriazol-5-yl)-4-propoxybenzamide

Cat. No.: B5246261
M. Wt: 372.4 g/mol
InChI Key: BWLCZLYGGBSHJS-UHFFFAOYSA-N
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Description

N-(2-phenyl-2H-benzotriazol-5-yl)-4-propoxybenzamide is a chemical compound known for its unique structure and properties. It belongs to the class of benzotriazole derivatives, which are widely studied for their diverse applications in various fields such as chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-phenyl-2H-benzotriazol-5-yl)-4-propoxybenzamide typically involves the reaction of 2-phenyl-2H-benzotriazole with 4-propoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions precisely. The purification process may involve crystallization or other techniques suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(2-phenyl-2H-benzotriazol-5-yl)-4-propoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the propoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted benzotriazole derivatives.

Scientific Research Applications

N-(2-phenyl-2H-benzotriazol-5-yl)-4-propoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or a ligand for biological receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of advanced materials, such as polymers and coatings, due to its stability and unique properties.

Mechanism of Action

The mechanism of action of N-(2-phenyl-2H-benzotriazol-5-yl)-4-propoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-phenyl-2H-benzotriazol-5-yl)benzenesulfonamide
  • N-{[(2-phenyl-2H-1,2,3-benzotriazol-5-yl)amino]carbonothioyl}benzamide
  • N-(2-phenyl-2H-benzotriazol-5-yl)-1,2-dihydro-5-acenaphthylenecarboxamide

Uniqueness

N-(2-phenyl-2H-benzotriazol-5-yl)-4-propoxybenzamide stands out due to its propoxybenzamide group, which imparts unique chemical and physical properties. This makes it particularly useful in applications requiring specific interactions with biological targets or stability under various conditions.

Properties

IUPAC Name

N-(2-phenylbenzotriazol-5-yl)-4-propoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2/c1-2-14-28-19-11-8-16(9-12-19)22(27)23-17-10-13-20-21(15-17)25-26(24-20)18-6-4-3-5-7-18/h3-13,15H,2,14H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWLCZLYGGBSHJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=CC3=NN(N=C3C=C2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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